molecular formula C17H15N3O3 B11055862 Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11055862
M. Wt: 309.32 g/mol
InChI Key: RBRVWQUMLVDXSN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound belonging to the 1,6-naphthyridine family. Its structure features a fused pyridine and pyridone ring system, with substituents including a methyl group at position 2, a keto group at position 5, a pyridin-2-ylmethyl group at position 6, and a methyl ester at position 2.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-11-13(17(22)23-2)9-14-15(19-11)6-8-20(16(14)21)10-12-5-3-4-7-18-12/h3-9H,10H2,1-2H3

InChI Key

RBRVWQUMLVDXSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-2-ylmethyl group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to other 1,6-naphthyridine derivatives, differing primarily in substituents at positions 3, 5, and 4. Key comparisons include:

Compound Name Substituents (Position 6) Substituents (Position 3) Key Features Reference
Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate (Target) Pyridin-2-ylmethyl Methyl ester Bicyclic core with pyridine and pyridone; potential kinase inhibitor
Methyl 6-(3-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 3-Fluorophenyl Methyl ester Fluorine enhances lipophilicity and bioavailability
Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate 1,3-Thiazol-2-yl Methyl ester Thiazole substituent may improve metabolic stability
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Decahydro core (saturated) Ethyl ester Saturated backbone reduces aromaticity; used in structural studies
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 4-Methoxybenzyl + dimethylaminovinyl Methyl ester Extended conjugation for electronic modulation; discontinued due to synthesis challenges

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • The target compound’s pyridin-2-ylmethyl group would show characteristic aromatic protons at δ ~7.2–8.5 ppm (pyridine ring) and a methylene bridge (δ ~4.0–5.0 ppm) .
    • Methyl ester groups typically resonate at δ ~3.7–3.9 ppm (singlet) in $^1H$ NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 312.3 for the fluorophenyl analog) .

Challenges and Limitations

  • Synthetic Complexity : Introduction of pyridin-2-ylmethyl or thiazole groups requires multi-step protocols and purification challenges .
  • Stability Issues: Some analogs (e.g., dimethylaminovinyl derivatives) are discontinued due to instability or poor yields .

Biological Activity

Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of approximately 272.30 g/mol. The structure features a naphthyridine core, which is known for its biological significance.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Properties

Naphthyridine derivatives have been reported to possess anticancer activity. For example, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. These effects are typically mediated through apoptosis induction and cell cycle arrest.

Neurological Effects

Some studies suggest that naphthyridine compounds may also influence neurological pathways. They have been investigated for their potential neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many naphthyridine derivatives inhibit key enzymes involved in metabolic pathways.
  • Intercalation with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of naphthyridine derivatives:

StudyFindings
Umesha et al. (2009)Reported antimicrobial and antioxidant activities in related compounds; evaluated using DPPH radical scavenging assays .
Nakamura et al. (1982)Demonstrated anticancer effects in vitro against lung cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
Recent ResearchInvestigated the neuroprotective potential of naphthyridines; compounds showed promise in reducing oxidative stress in neuronal cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine or pyridine precursors. Key steps include:
  • Cyclization : Formation of the 1,6-naphthyridine core via acid-catalyzed cyclization (e.g., using P₂O₅ in H₃PO₄ at 135°C for 4 hours) .
  • Functionalization : Introduction of the pyridin-2-ylmethyl group via alkylation or condensation, often requiring anhydrous conditions and catalysts like Ag₂O for methylation .
  • Esterification : Carboxylate ester formation using methyl halides or transesterification under reflux conditions .
    Example protocol: A Vilsmeier reagent (POCl₃ in DMF) can facilitate formylation of intermediates, followed by methylamine treatment to yield substituted derivatives (57% yield) .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths, angles, and ring puckering. For example, deviations from planarity (e.g., 0.224 Å for a pyrimidine ring) indicate a flattened boat conformation .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. Distinct shifts for methyl (δ ~1.95 ppm) and pyridinyl protons (δ ~7.14–8.34 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at 1722–1631 cm⁻¹ confirm carbonyl groups (C=O), while NH/OH stretches appear near 3174–3450 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate X-ray data (showing fixed hydrogen bonding networks, e.g., C–H···O bifurcated bonds ) with variable-temperature NMR to detect tautomeric equilibria.
  • Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental IR/Raman spectra .
    Example: Discrepancies in carbonyl stretching frequencies (IR) vs. crystallographic bond lengths can indicate dynamic tautomerism .

Q. What strategies optimize the introduction of pyridinylmethyl substituents at the 6-position?

  • Methodological Answer :
  • Alkylation Conditions : Use pyridin-2-ylmethyl halides with NaH in THF at 0°C to minimize side reactions.
  • Catalytic Approaches : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during C–N bond formation .
  • Protection/Deprotection : Boc-protected intermediates (e.g., 6-Boc derivatives) improve yields during multi-step syntheses .
    Example: Hydrogenolysis of benzyl-protected intermediates with Raney Ni in NaOH yields deprotected analogs (unstated yields) .

Q. How do steric and electronic effects influence decarboxylation reactions of 1,6-naphthyridine carboxylates?

  • Methodological Answer :
  • Thermal Decarboxylation : Heating neat substrates at 250–370°C removes CO₂, with electron-withdrawing groups (e.g., pyridinyl) accelerating the process .
  • Acid-Catalyzed Pathways : H₂SO₄ (50%) under reflux hydrolyzes nitriles to carboxylic acids (90% yield), which subsequently decarboxylate .
    Key
SubstrateConditionsYieldReference
6-Methyl-5-oxo derivative250°C, neat77%
8-Oxo-5-pyridinyl derivative370°C, 3 min72%

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in large-scale syntheses of this compound?

  • Methodological Answer :
  • Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent ratios (e.g., ethyl acetate/ethanol 3:2 for recrystallization ), and catalyst loading.
  • Impurity Profiling : LC-MS or TLC monitors byproducts (e.g., over-methylated derivatives), guiding purification via column chromatography (silica gel, hexane/EtOAc gradients) .
    Example: Refluxing with chloroacetic acid and sodium acetate in acetic acid/acetic anhydride (1:1) achieves 78% yield after recrystallization .

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